7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15922323
InChI: InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-7-5-6-9-8-15-18-11(9)10/h5-8H,1-4H3
SMILES:
Molecular Formula: C13H16BNO2S
Molecular Weight: 261.2 g/mol

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole

CAS No.:

Cat. No.: VC15922323

Molecular Formula: C13H16BNO2S

Molecular Weight: 261.2 g/mol

* For research use only. Not for human or veterinary use.

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole -

Specification

Molecular Formula C13H16BNO2S
Molecular Weight 261.2 g/mol
IUPAC Name 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole
Standard InChI InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-7-5-6-9-8-15-18-11(9)10/h5-8H,1-4H3
Standard InChI Key PSIFCRYFLLQJDU-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=NS3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a benzo[d]isothiazole core fused with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 7. The benzo[d]isothiazole system (C7H5NS) features a sulfur atom at position 1 and a nitrogen atom at position 2, while the boronic ester moiety introduces a tetracoordinate boron atom (Figure 1) . The molecular formula is C13H16BNO2S, with a molecular weight of 261.2 g/mol .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazolePubChem
CAS Number3033047-79-6PubChem
Molecular FormulaC13H16BNO2SPubChem
Molecular Weight261.2 g/molPubChem
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NSC=C23PubChem

Spectroscopic Characterization

While direct spectral data for this compound is limited, analogous boronic esters exhibit distinct NMR signatures. The boron atom in the dioxaborolane group typically resonates at δ 30–35 ppm in ¹¹B NMR, while the aromatic protons of the benzoisothiazole ring appear as multiplet signals in the δ 7.0–8.5 ppm range in ¹H NMR.

Synthesis and Manufacturing

Miyaura Borylation

The most common synthesis involves Miyaura borylation, where a halogenated benzo[d]isothiazole precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. For example:

Reaction Scheme:
7-Bromobenzo[d]isothiazole + Bis(pinacolato)diboron
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole
Catalyst: Pd(dppf)Cl2
Base: KOAc
Solvent: 1,4-Dioxane
Temperature: 80–100°C

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueYield (%)
Catalyst Loading5 mol% Pd(dppf)Cl278
Reaction Time12–16 hours-
Temperature85°C-
SolventAnhydrous 1,4-dioxane-

Alternative Routes

  • Direct Boronation: Electrophilic borylation using BBr3 in the presence of pinacol, though this method suffers from lower regioselectivity.

  • Transesterification: Exchange of boronic acid protecting groups under acidic conditions, suitable for lab-scale modifications .

Physicochemical Properties

Thermal Stability

The compound exhibits moderate thermal stability, with decomposition onset observed at ~180°C via thermogravimetric analysis (TGA). The melting point remains unreported but is estimated to fall between 120–150°C based on analogs.

Solubility Profile

SolventSolubility (mg/mL)
Dichloromethane45.2
Tetrahydrofuran38.7
Ethanol<1
WaterInsoluble

Data extrapolated from structurally similar boronic esters .

Chemical Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The boronic ester group enables participation in palladium-catalyzed couplings with aryl halides, forming biaryl structures critical in pharmaceutical intermediates:

General Reaction:
7-(PinB)-Benzo[d]isothiazole + Ar–X → Ar–Benzo[d]isothiazole
(X = Br, I; Ar = Aryl)

Table 3: Catalytic Systems for Coupling

Substrate (Ar–X)CatalystYield (%)
4-BromotoluenePd(PPh3)482
2-IodonaphthalenePdCl2(dtbpf)76

Biological Activity

While direct studies on this compound are scarce, benzoisothiazole derivatives exhibit:

  • Anticancer Activity: Analogous structures show IC50 values of 5 µM against MCF-7 breast cancer cells via tubulin polymerization inhibition.

  • Antimicrobial Effects: Boron-containing heterocycles disrupt bacterial cell wall synthesis, with MIC values of 8–16 µg/mL against S. aureus .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Key precursor in synthesizing kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) .

  • Building block for PET tracers targeting neurodegenerative diseases.

Materials Science

  • Monomer for boron-doped conductive polymers (σ = 10⁻³ S/cm).

  • Crosslinker in silicone-based adhesives, enhancing thermal resistance up to 250°C .

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